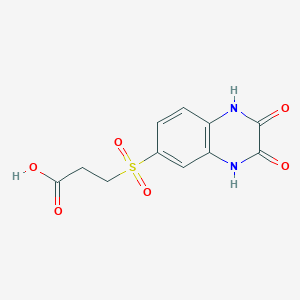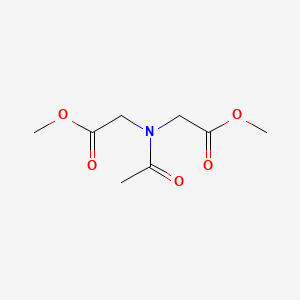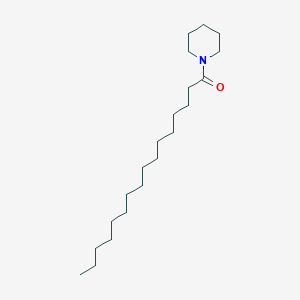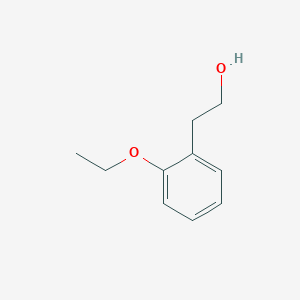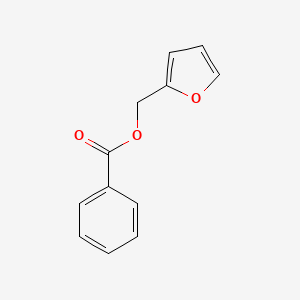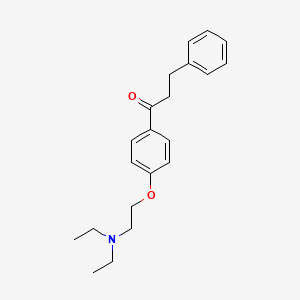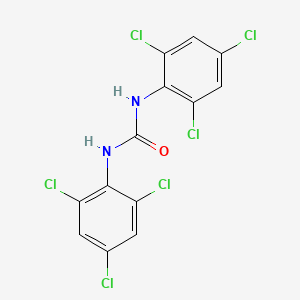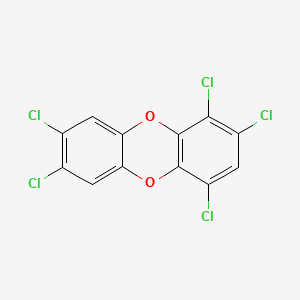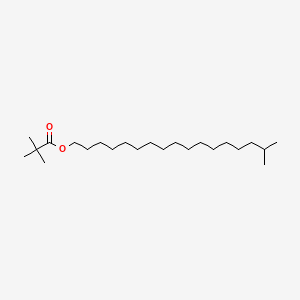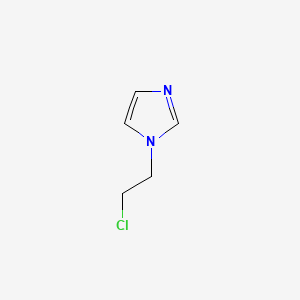
1-(2-Chloroethyl)imidazole
Overview
Description
1-(2-Chloroethyl)imidazole is a chemical compound that is widely used in scientific research. It is a derivative of imidazole and has a molecular formula of C5H7ClN2. This compound is of great interest to researchers due to its unique properties and potential applications in various fields of study.
Scientific Research Applications
Synthesis and Antileukemic Properties
1-(2-Chloroethyl)imidazole derivatives have been studied for their potential in antileukemic treatments. Notable is the synthesis and properties of 5(or 4)-[3,3-Bis(2-chloroethyl)-1-triazeno]imidazole-4(or 5)-carboxamide, which has shown promise as an antileukemic agent. This compound, though unstable, can be prepared with precautions and stored for extended periods at low temperatures (Shealy, Krauth, Holum, & Fitzgibbon, 1968).
Broad Bioactivities in Medicinal Chemistry
Imidazole derivatives, including 1-(2-Chloroethyl)imidazole, display a wide range of bioactivities, making them a rapidly developing topic in medicinal chemistry. These compounds are effective in binding with various enzymes and receptors due to their electron-rich characteristics, leading to diverse therapeutic applications in areas such as anticancer, antibacterial, and antiviral treatments (Zhang, Peng, Damu, Geng, & Zhou, 2014).
Synthesis for Industrial Application
The synthesis of 1-(2-Chloroethyl)-2-imidazolidinone from urea and N-(hydroxyethyl)ethylenediamine via condensation and chlorination reactions has been highlighted. This method offers industrial value due to its simplicity, high yield, and low production cost (Chen Shui-ku, 2011).
Corrosion Inhibition Properties
Research has also explored the use of halogen-substituted imidazole derivatives, including those with 2-chloroethyl groups, as corrosion inhibitors for metals. Such compounds have demonstrated significant inhibitory performance in protecting metals like mild steel in acidic environments, making them valuable in industrial applications (Zhang, Xu, Yang, Yin, Liu, & Chen, 2015).
Antitumor Activity and Synthesis Methods
Further, these derivatives have been reviewed for their antitumor activities. Several imidazole compounds, including those with 2-chloroethyl groups, have reached preclinical testing stages, showing promising results in the development of new antitumor drugs (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Mechanism of Action
Target of Action
1-(2-Chloroethyl)imidazole is a derivative of imidazole, a five-membered heterocyclic compound. Imidazole derivatives have been found to interact with a variety of therapeutic targets . .
Mode of Action
Imidazole derivatives are known to bind to their targets and induce changes that can lead to various biological effects . The specific interactions between 1-(2-Chloroethyl)imidazole and its targets would need further investigation.
Biochemical Pathways
Imidazole derivatives have been found to influence various biochemical pathways
Pharmacokinetics
Imidazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of bioactivities . The specific effects of 1-(2-Chloroethyl)imidazole would need further investigation.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
1-(2-chloroethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRYDDUXWFSPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373926 | |
| Record name | 1-(2-chloroethyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)imidazole | |
CAS RN |
92952-84-6 | |
| Record name | 1-(2-chloroethyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Hydroxybenz[cd]indol-2(1H)-one](/img/structure/B1596639.png)
